Kainic acid

Overview

Description

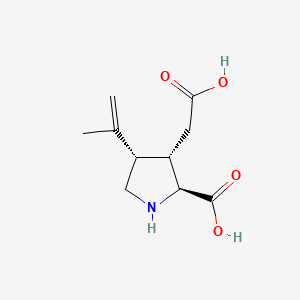

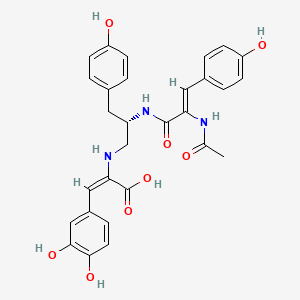

Kainic acid, or kainate, is an acid that naturally occurs in some seaweed . It is a potent neuroexcitatory amino acid agonist that acts by activating receptors for glutamate, the principal excitatory neurotransmitter in the central nervous system .

Synthesis Analysis

A novel method for the construction of (-)-a-kainic acid via an ene-reaction on a 1,6-diene intermediate has been disclosed . The synthesis comprises of eight linear steps from readily available D-serine and through the use of simple methodology forms the target compound kainic acid in a satisfactory overall yield of 20% .Molecular Structure Analysis

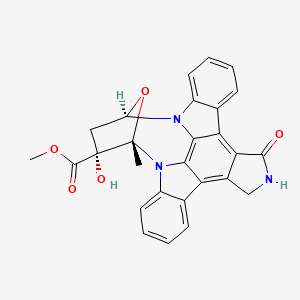

The molecular formula of Kainic Acid is C10H15NO4 . The molar mass of Kainic Acid is 213.23 g/mol .Chemical Reactions Analysis

Kainic acid biosynthesis is catalyzed by the iron-containing enzyme KabC . This process helps to understand how metalloenzymes catalyze oxidative cyclization reactions and carbon–carbon bond formation reactions .Physical And Chemical Properties Analysis

Kainic acid has a chemical formula of C10H15NO4 and a molar mass of 213.233 g·mol−1 . It has a melting point of 215 °C (419 °F; 488 K) (decomposes), log P of 0.635, Acidity (pKa) of 2.031, and Basicity (pKb) of 11.966 .Scientific Research Applications

Neurological Research

Kainic acid is widely used in neuroscience to study neurological conditions such as epilepsy and Alzheimer’s disease. It serves as a potent neuroexcitant that activates glutamate, the primary neurotransmitter in the human nervous system, allowing researchers to excite certain regions of model organisms’ brains .

Intestinal Worm Infections

Historically, kainic acid, derived from certain red seaweeds, was used in Japan to treat intestinal worm infections. This traditional use has paved the way for further research into its anthelmintic properties .

Tritium Labeling

Kainic acid is valuable in neuroscience research for its ability to be tritiated, which means it can be labeled with tritium for tracking in biological systems. This allows for detailed studies of its distribution and effects within the nervous system .

Synthesis and SAR Studies

Research on kainic acid includes its isolation, total synthesis, and structure-activity relationship (SAR) studies. These studies are crucial for understanding its biological activities and potential therapeutic applications .

Neurogenesis

Studies have investigated the long-term effects of kainic acid on neurogenesis. For example, continuous micro-perfusion of low doses of kainic acid has been administered to study its effects on the proliferation of neural stem cells in the hippocampus .

Mechanism of Action

Target of Action

Kainic acid, a potent neuroexcitatory amino acid agonist, primarily targets the kainate receptors , a type of ionotropic glutamate receptor . These receptors are responsible for controlling a sodium channel that produces excitatory postsynaptic potentials (EPSPs) when glutamate binds . Kainic acid is also a partial agonist at AMPA receptors .

Mode of Action

Kainic acid acts by activating its primary targets, the kainate receptors . This activation results in an influx of cations, such as sodium, into the neuron, thereby stimulating excitatory neurotransmission . In large, concentrated doses, kainic acid can overstimulate neurons to death, a phenomenon referred to as an excitotoxic lesion .

Biochemical Pathways

Kainic acid’s action affects several biochemical pathways. It induces the production of reactive oxygen species (ROS), leading to neuronal apoptosis and necrosis . It also seems to regulate serotonergic activity in the vertebrate retina . Furthermore, it has been found to affect pathways including alanine, aspartate and glutamate metabolism; glycine, serine and threonine metabolism; glycerophospholipid metabolism; glyoxylate and dicarboxylate metabolism; and arginine and proline metabolism .

Pharmacokinetics

It is known that kainic acid is commonly injected into laboratory animal models to study the effects of experimental ablation . The method of administration and the dose can significantly influence the bioavailability and resulting seizure activity .

Result of Action

The action of kainic acid leads to several molecular and cellular effects. It can cause immediate neuronal death by overstimulating neurons . This damage and death of neurons, referred to as an excitotoxic lesion, is a result of the overactivation of glutamate receptors . In addition, kainic acid-induced excitotoxicity in rodent models has been shown to result in seizures, behavioral changes, oxidative stress, glial activation, inflammatory mediator production, endoplasmic reticulum stress, mitochondrial dysfunction, and selective neurodegeneration in the brain .

Action Environment

The action, efficacy, and stability of kainic acid can be influenced by various environmental factors. For instance, the method of administration can significantly impact the resulting seizure activity . Moreover, the effects of kainic acid can vary depending on the specific brain region targeted . It’s also worth noting that the effects of kainic acid can vary among different strains of mice, indicating a potential influence of genetic factors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSMHEGGTFMBBZ-OOZYFLPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040526 | |

| Record name | Kainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kainic acid | |

CAS RN |

487-79-6, 59905-23-6 | |

| Record name | α-Kainic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kainic acid [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kainic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIV03811UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673192.png)

![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)

![3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid](/img/structure/B1673214.png)